ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a benzoxazine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of 2-aminophenol with chloroacetyl chloride under basic conditions.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The benzoxazine and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, potentially converting them to alcohols.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as additives in coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzoxazine and thiazole rings can interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 2-(6-Chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetohydrazide
Uniqueness
Ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of both benzoxazine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16ClN3O5S |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16ClN3O5S/c1-2-25-15(23)6-11-9-27-17(19-11)20-14(22)7-21-8-16(24)26-13-4-3-10(18)5-12(13)21/h3-5,9H,2,6-8H2,1H3,(H,19,20,22) |
InChI Key |
LDEZHILVHWDHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.